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Compound of Interest

Compound Name: Lergotrile

Cat. No.: B1674762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist originally developed

for the treatment of Parkinson's disease. Despite its promising pharmacological activity, clinical

development was halted due to hepatotoxicity. This technical guide provides a comprehensive

overview of the synthesis and chemical properties of lergotrile, intended to serve as a

resource for researchers in medicinal chemistry, pharmacology, and drug development. This

document details a plausible synthetic route, outlines its key chemical and physical

characteristics, and explores its primary mechanism of action through the dopamine D2

receptor signaling pathway.

Chemical and Physical Properties
Lergotrile, with the chemical name 2-chloro-6-methylergoline-8β-acetonitrile, possesses a

tetracyclic ergoline core structure. Its chemical and physical properties are summarized in the

table below.
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Property Value Source

Molecular Formula C₁₇H₁₈ClN₃ --INVALID-LINK--

Molar Mass 299.80 g/mol --INVALID-LINK--

Appearance Not specified in literature N/A

Melting Point Not specified in literature N/A

Solubility Not specified in literature N/A

IUPAC Name

2-[(6aR,9S,10aR)-5-chloro-7-

methyl-6,6a,8,9,10,10a-

hexahydro-4H-indolo[4,3-

fg]quinolin-9-yl]acetonitrile

--INVALID-LINK--

Synonyms
LY-79907, 2-Chloro-6-

methylergoline-8β-acetonitrile
--INVALID-LINK--

CAS Number 36945-03-6 --INVALID-LINK--

Synthesis of Lergotrile
While a detailed, step-by-step total synthesis of lergotrile is not readily available in the public

domain, a plausible synthetic route can be constructed based on established methods for the

synthesis of ergoline alkaloids, particularly from lysergic acid. The proposed synthesis involves

three key stages: construction of the ergoline scaffold, chlorination of the indole ring, and

introduction of the acetonitrile moiety at the C8 position.

Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for lergotrile starting from

lysergic acid.
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Caption: Proposed synthetic pathway for lergotrile from lysergic acid.

Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the proposed

synthesis of lergotrile, based on analogous reactions reported in the literature for ergoline

derivatives.

Step 1: Reduction of Lysergic Acid to Ergoline-8-methanol

Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of lysergic acid in

THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room

temperature and stirred for several hours until the reaction is complete (monitored by TLC).

The reaction is quenched by the sequential addition of water and aqueous sodium

hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under

reduced pressure to yield ergoline-8-methanol.

Step 2: Mesylation of Ergoline-8-methanol

Methodology: Ergoline-8-methanol is dissolved in anhydrous pyridine and cooled to 0 °C.

Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction mixture is stirred at 0

°C for a few hours. The reaction progress is monitored by TLC. Upon completion, the

reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g.,

ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate,

and concentrated to give the crude ergoline-8-mesylate, which may be used in the next step

without further purification.

Step 3: Cyanation to form 6-Methylergoline-8β-acetonitrile

Methodology: The crude ergoline-8-mesylate is dissolved in dimethyl sulfoxide (DMSO).

Sodium cyanide (NaCN) is added, and the mixture is heated to a moderate temperature

(e.g., 60-80 °C) and stirred for several hours. The reaction is monitored by TLC. After

completion, the reaction mixture is cooled to room temperature, diluted with water, and

extracted with an organic solvent. The combined organic extracts are washed, dried, and

concentrated. The crude product is purified by column chromatography to afford 6-

methylergoline-8β-acetonitrile.
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Step 4: Chlorination to Lergotrile

Methodology: To a solution of 6-methylergoline-8β-acetonitrile in a suitable aprotic solvent

(e.g., dichloromethane or acetonitrile), N-chlorosuccinimide (NCS) is added portion-wise at

room temperature. The reaction is stirred until the starting material is consumed (monitored

by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine.

The organic layer is dried and concentrated. The crude lergotrile is purified by

recrystallization or column chromatography.

Chemical Reactivity and Stability
Lergotrile's chemical reactivity is largely dictated by the functional groups present in its

structure: the indole nucleus, the tertiary amine, the chloro substituent, and the nitrile group.

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, with the C2

position being a likely site for reactions like the chlorination described in the synthesis.

Tertiary Amine: The N-methyl group at the 6-position is a tertiary amine, which can act as a

base and form salts with acids. It is also a site for potential N-demethylation as a metabolic

pathway.

Chloro Substituent: The chlorine atom on the aromatic ring is relatively unreactive towards

nucleophilic aromatic substitution under normal conditions but can influence the electronic

properties of the indole ring.

Nitrile Group: The acetonitrile moiety at the C8 position is relatively stable but can be

hydrolyzed to a carboxylic acid under strong acidic or basic conditions, which is a known

metabolic pathway for lergotrile.[1]

Stability: As an ergoline derivative, lergotrile may be sensitive to light and oxidation. It should

be stored in a cool, dark place under an inert atmosphere.

Mechanism of Action and Signaling Pathways
Lergotrile functions as a direct-acting dopamine receptor agonist, with a primary affinity for the

D2 subtype of dopamine receptors.[2][3] The activation of D2 receptors, which are G-protein

coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
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Dopamine D2 Receptor Signaling
The dopamine D2 receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding,

such as with lergotrile, the receptor undergoes a conformational change, leading to the

activation of the G protein. This activation triggers two main signaling pathways: the canonical

G-protein dependent pathway and the β-arrestin dependent pathway.

G-protein Dependent Pathway:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and

modulate the activity of ion channels, such as activating G-protein-coupled inwardly-

rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

β-Arrestin Dependent Pathway:

Receptor Desensitization and Internalization: Following agonist binding and G protein

activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G

protein coupling, leading to desensitization. β-arrestin also facilitates the internalization of the

receptor via clathrin-mediated endocytosis.

Scaffolding for Signaling Proteins: β-arrestin can also act as a scaffold, recruiting and

activating other signaling proteins, such as components of the mitogen-activated protein

kinase (MAPK) cascade (e.g., ERK1/2), independent of G protein activation.

The following diagrams illustrate these signaling pathways.
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Caption: Overview of Lergotrile-induced Dopamine D2 Receptor Signaling.
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Caption: Experimental Workflow for the Proposed Synthesis of Lergotrile.
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Conclusion
Lergotrile remains a compound of significant interest due to its potent dopamine agonist

activity. This technical guide has provided a detailed overview of its chemical properties and a

plausible synthetic route, based on established ergoline chemistry. The outlined signaling

pathways of the dopamine D2 receptor provide a framework for understanding its

pharmacological effects at the molecular level. While its clinical use was curtailed by toxicity,

the information presented here may aid researchers in the design of new, safer ergoline-based

therapeutics and in further exploring the pharmacology of dopamine receptor agonists. Future

research could focus on developing a confirmed, high-yield total synthesis and on elucidating

the precise molecular mechanisms underlying its hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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